molecular formula C8H3ClN2S B2851144 2-Chloro-4-isothiocyanatobenzonitrile CAS No. 21724-83-4

2-Chloro-4-isothiocyanatobenzonitrile

Cat. No.: B2851144
CAS No.: 21724-83-4
M. Wt: 194.64
InChI Key: CAOBPKIQMNOCBO-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry

In the field of modern organic chemistry, the significance of 2-Chloro-4-isothiocyanatobenzonitrile lies in its role as a versatile building block for the synthesis of complex molecules, particularly heterocyclic compounds. mdpi.comarkat-usa.org Isothiocyanates (compounds containing the -N=C=S functional group) are well-established as important reagents and synthons for constructing various heterocyclic systems due to their reactivity with nucleophiles. mdpi.comarkat-usa.org

The reactivity of this compound is enhanced by the presence of its three key functional groups:

The Isothiocyanate Group (-N=C=S): This group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to the formation of thioureas and other derivatives that can subsequently cyclize to form heterocyles. mdpi.com

The Nitrile Group (-C≡N): The nitrile group can participate in various chemical transformations, including cycloaddition reactions and hydrolysis, or it can be reduced to an amine. Its presence offers another site for molecular elaboration.

The Chlorinated Benzene (B151609) Ring: The chlorine atom and the electron-withdrawing nitrile group activate the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions and directing the positions of further substitutions.

This combination of reactive sites allows for the strategic construction of diverse molecular architectures, making it a valuable tool for synthetic chemists aiming to create novel compounds with specific properties. mdpi.com The general importance of isothiocyanates extends to their use in creating valuable platforms for versatile chemical transformations. rsc.org

Overview of Key Research Areas Pertaining to the Compound

Research involving this compound and structurally related compounds is predominantly focused on their application in medicinal chemistry and the synthesis of pharmacologically active agents. rsc.orgrsc.orgchemrxiv.org

Synthesis of Bioactive Heterocycles: A primary research area is the use of isothiocyanates as precursors for the synthesis of biologically important heterocycles like thiazoles, thiadiazoles, and triazoles. arkat-usa.org These heterocyclic scaffolds are present in a vast number of pharmaceutical drugs. Research has shown that isothiocyanate derivatives are investigated for a range of biological activities, including:

Anticancer Properties: Many studies focus on synthesizing novel compounds from isothiocyanates that exhibit cytotoxic effects against various cancer cell lines. chemrxiv.orgnih.gov For instance, derivatives containing thiazolidinone rings have been evaluated for their anticancer potential. nih.gov

Anti-inflammatory Activity: Isothiocyanates have been explored as agents for developing new anti-inflammatory drugs, sometimes through the inhibition of cyclooxygenase (COX) enzymes. rsc.orgrsc.org

Antimicrobial, Antifungal, and Antiviral Activities: The versatile reactivity of the isothiocyanate group allows for the creation of compounds that are screened for activity against various pathogens. rsc.orgchemrxiv.orgresearchgate.net

The general strategy involves reacting this compound with other molecules to construct a core heterocyclic structure, which can then be further modified to optimize its biological activity. The presence of the chloro and nitrile substituents on the benzonitrile (B105546) ring provides opportunities for creating a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Research AreaFocusPotential Applications
Medicinal Chemistry Synthesis of novel heterocyclic compounds.Anticancer, anti-inflammatory, antimicrobial, and antifungal agents. rsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.net
Organic Synthesis Use as a versatile building block and intermediate.Development of efficient synthetic pathways to complex molecules. mdpi.comarkat-usa.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-isothiocyanatobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOBPKIQMNOCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Isothiocyanatobenzonitrile

Direct Synthesis Approaches

Direct synthesis approaches for 2-chloro-4-isothiocyanatobenzonitrile primarily focus on the introduction of the isothiocyanate functionality onto a pre-existing 2-chloro-4-substituted benzonitrile (B105546) framework. These methods are often favored for their efficiency and atom economy.

Routes Involving Dithiazole Precursors and Base-Mediated Transformations

A plausible synthetic route to this compound involves the use of dithiazole precursors. This method, while not explicitly documented for this specific compound, follows a general principle for the synthesis of aryl isothiocyanates. The synthesis would commence with the reaction of 2-chloro-4-aminobenzonitrile with 4,5-dichloro-1,2,3-dithiazolium chloride. This reaction yields a stable 5-(N-arylimino)-4-chloro-5H-1,2,3-dithiazole intermediate.

Subsequent treatment of this intermediate with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can induce a ring transformation. researchgate.net This base-mediated transformation is proposed to proceed via a cyanothioformanilide intermediate, which then eliminates hydrogen cyanide to furnish the final isothiocyanate product, this compound. researchgate.net This multi-step, one-pot procedure offers a pathway that avoids the use of highly toxic reagents like thiophosgene (B130339).

One-Pot Strategies for Isothiocyanate Formation

One-pot syntheses are highly desirable in chemical manufacturing due to their operational simplicity and reduced waste generation. A general and facile one-pot process for the synthesis of isothiocyanates from amines can be adapted for the preparation of this compound. This strategy involves the in-situ generation of a dithiocarbamate (B8719985) salt, followed by desulfurization to yield the isothiocyanate.

The process would begin with the reaction of 2-chloro-4-aminobenzonitrile with carbon disulfide in the presence of a base, such as triethylamine (B128534), to form the corresponding dithiocarbamate salt. Without isolation, a desulfurizing agent is then added to the reaction mixture. A variety of desulfurizing agents can be employed, including tosyl chloride, which facilitates the decomposition of the dithiocarbamate salt to the isothiocyanate. nih.gov This one-pot approach provides an efficient and direct route to the target molecule from its corresponding amine.

Conversion from Aminobenzonitriles

The most direct and widely utilized method for the synthesis of this compound is the conversion of its corresponding amine precursor, 2-chloro-4-aminobenzonitrile. This transformation is typically achieved through the use of thiophosgene (CSCl₂). cbijournal.com The reaction involves the nucleophilic attack of the primary amino group of 2-chloro-4-aminobenzonitrile on the electrophilic carbon atom of thiophosgene.

The reaction is generally carried out in a biphasic system, such as dichloromethane (B109758) and water, often with the addition of a base like calcium carbonate to neutralize the hydrogen chloride byproduct. The precursor, 2-chloro-4-aminobenzonitrile, can be synthesized by the reduction of 2-chloro-4-nitrobenzonitrile, for instance, using hydrazine (B178648) monohydrate. organic-chemistry.org

Table 1: Synthesis of 2-chloro-4-aminobenzonitrile

Starting MaterialReagentsProductYield (%)Reference
2-chloro-4-nitrobenzonitrileHydrazine monohydrate2-chloro-4-aminobenzonitrile78 organic-chemistry.org

Indirect Synthesis via Precursor Modification

Indirect synthetic routes to this compound involve the initial construction of a substituted benzonitrile scaffold, followed by a series of functional group interconversions to introduce the chloro and isothiocyanato moieties at the desired positions.

Functionalization of Substituted Benzonitrile Scaffolds

An indirect approach can commence with a more readily available substituted benzonitrile, such as 2-chlorobenzonitrile (B47944). The synthesis of 2-chlorobenzonitrile can be achieved through various methods, including the ammoxidation of 2-chlorotoluene (B165313) or the reaction of 2-chlorobenzaldehyde (B119727) with hydroxylamine (B1172632) hydrochloride followed by dehydration. nih.govresearchgate.net

Once 2-chlorobenzonitrile is obtained, the synthetic sequence would involve nitration to introduce a nitro group at the para-position, yielding 2-chloro-4-nitrobenzonitrile. This intermediate can then be reduced to 2-chloro-4-aminobenzonitrile, as previously described. organic-chemistry.org Finally, the amino group is converted to the isothiocyanate functionality using thiophosgene or an alternative thiocarbonyl transfer reagent.

Table 2: Synthesis of 2-chlorobenzonitrile

Starting MaterialReagentsProductReference
2-chlorotolueneV₂O₅/Al₂O₃, NH₃, O₂2-chlorobenzonitrile researchgate.net
2-chlorobenzaldehydeHydroxylamine hydrochloride, Ferrous sulfate, DMF2-chlorobenzonitrile nih.gov

Derivatization from Related Halogenated or Cyano-Substituted Compounds

Another indirect synthetic strategy involves starting with a dihalogenated benzonitrile, such as 2,4-dichlorobenzonitrile (B1293624). The synthesis of 2,4-dichlorobenzonitrile can be accomplished from 2,4-dichlorobenzaldehyde (B42875) by conversion to the corresponding aldoxime, followed by dehydration.

The subsequent step would require a selective nucleophilic substitution of one of the chlorine atoms. Due to the activating effect of the nitrile group, the chlorine atom at the 4-position is more susceptible to nucleophilic attack. A carefully controlled reaction with a nitrogen nucleophile, such as ammonia (B1221849) or an ammonia equivalent, could potentially lead to the formation of 2-chloro-4-aminobenzonitrile. Following this selective amination, the resulting amino group can be converted to the isothiocyanate group as described in section 2.1.3.

Table 3: Synthesis of 2,4-dichlorobenzonitrile

Starting MaterialReagentsProductReference
2,4-dichlorobenzaldehydeHydroxylamine hydrochloride, Acetic anhydride2,4-dichlorobenzonitrile

Methodological Advancements and Yield Optimization

Traditional methods for the synthesis of isothiocyanates often rely on the use of hazardous reagents like thiophosgene. Recent advancements have focused on developing safer and more efficient alternatives, optimizing reaction conditions, and exploring novel catalytic systems to improve yields and simplify purification processes.

The reaction of 2-chloro-4-aminobenzonitrile with a thiocarbonylating agent is the most common strategy. Key advancements include the move from highly toxic thiophosgene to safer, solid, or less volatile alternatives such as diphosgene, triphosgene, and thiocarbonyl diimidazole (TCDI).

Thiophosgene and its Alternatives: While the direct reaction with thiophosgene in the presence of a base like triethylamine provides the target isothiocyanate in good yields, its high toxicity and handling difficulties have driven the search for alternatives. Triphosgene, a stable solid, can be used as a safer substitute for phosgene (B1210022) to generate the isothiocyanate in situ. Thiocarbonyl diimidazole offers another milder alternative, reacting with the amine to form a thiocarbamoyl intermediate that can be subsequently converted to the isothiocyanate.

One-Pot Syntheses: To streamline the synthetic process, one-pot methodologies have been developed. These often involve the in-situ formation of a dithiocarbamate salt from 2-chloro-4-aminobenzonitrile and carbon disulfide, followed by treatment with a desulfurizing agent to yield the isothiocyanate. This approach avoids the isolation of intermediates, saving time and resources.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) has been shown to enhance the reaction rates and yields in the synthesis of isothiocyanates. PTCs facilitate the transfer of the thiocyanate (B1210189) anion from an aqueous phase to an organic phase containing the amine, thereby accelerating the reaction under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of isothiocyanates, microwave-assisted methods can significantly reduce reaction times and improve yields by promoting efficient heat transfer.

Below is a comparative overview of different synthetic methods that could be applied for the synthesis of this compound, based on general findings for isothiocyanate synthesis.

Table 1: Comparison of Synthetic Methodologies for Isothiocyanate Synthesis

Method Reagent(s) Typical Solvent(s) Typical Reaction Time General Yield Range (%) Key Advantages
Traditional Method Thiophosgene, Triethylamine Dichloromethane, Toluene 2-6 hours 80-90 High yield
Triphosgene Method Triphosgene, Triethylamine Dichloromethane, Toluene 1-4 hours 85-95 Safer than thiophosgene
TCDI Method Thiocarbonyl diimidazole Tetrahydrofuran, Dichloromethane 4-12 hours 75-85 Mild reaction conditions
One-Pot Dithiocarbamate Carbon disulfide, Base, Desulfurizing agent Biphasic (e.g., Water/DCM) 2-8 hours 80-95 Procedural simplicity

| Microwave-Assisted | Various | Polar aprotic solvents | 5-30 minutes | 85-98 | Rapid reaction times |

Note: The data presented are generalized from isothiocyanate synthesis literature and represent potential outcomes for the synthesis of this compound.

Yield optimization for the synthesis of this compound involves careful control of reaction parameters such as temperature, solvent, stoichiometry of reagents, and the choice of base. For instance, in the dithiocarbamate-based methods, the selection of the desulfurizing agent is crucial for achieving high yields.

Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign protocols for the synthesis of this compound. These approaches focus on reducing the use of hazardous substances, minimizing waste, and improving energy efficiency.

Aqueous Reaction Media: Performing the synthesis in water or aqueous solvent systems is a key aspect of green chemistry. One-pot syntheses of isothiocyanates from amines and carbon disulfide have been successfully carried out in aqueous media, often with the aid of a phase-transfer catalyst. This reduces the reliance on volatile organic compounds (VOCs).

Greener Solvents: The replacement of conventional hazardous solvents with more environmentally friendly alternatives is another important strategy. Ionic liquids (ILs) and deep eutectic solvents (DESs) have been explored as recyclable reaction media for various organic transformations, including the synthesis of sulfur-containing compounds. Their low vapor pressure and thermal stability make them attractive alternatives to traditional organic solvents.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of isothiocyanates can be adapted to a flow chemistry setup, allowing for precise control over reaction conditions and minimizing the handling of hazardous intermediates. This can be particularly beneficial when using reagents like thiophosgene, as the amount of the hazardous substance present at any given time is significantly reduced.

Solid-Supported Reagents: The use of solid-supported reagents and scavengers can simplify product purification and reduce waste. For example, a polymer-bound thiocarbonylating agent could be used, allowing for easy separation of the spent reagent by filtration. Similarly, scavenger resins can be employed to remove unreacted starting materials or by-products, eliminating the need for traditional workup procedures like liquid-liquid extraction and chromatography.

The following table summarizes some sustainable approaches applicable to the synthesis of this compound.

Table 2: Sustainable Synthetic Protocols for Isothiocyanate Synthesis

Protocol Key Feature(s) Typical Reagents/Catalysts Potential Advantages
Aqueous Synthesis Use of water as a solvent Carbon disulfide, Base, PTC Reduced use of VOCs, improved safety
Ionic Liquids/DESs Recyclable reaction media Greener solvent alternatives Solvent recyclability, potentially enhanced reactivity
Flow Chemistry Continuous processing Various, in a microreactor setup Enhanced safety, better process control, scalability

| Solid-Supported Reagents | Simplified purification | Polymer-bound reagents/scavengers | Reduced waste, elimination of aqueous workup |

Note: The information in this table is based on general green chemistry principles applied to isothiocyanate synthesis and suggests potential sustainable routes for this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Isothiocyanatobenzonitrile

Reactivity of the Isothiocyanate Moiety

The isothiocyanate group is a highly electrophilic functional group, making it susceptible to attack by a wide array of nucleophiles. This reactivity is central to its utility in the synthesis of various sulfur- and nitrogen-containing compounds.

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic addition. Primary and secondary amines, for instance, react with isothiocyanates to form the corresponding thiourea (B124793) derivatives. chemrxiv.orgbohrium.com This reaction is a cornerstone in the synthesis of a diverse range of biologically active molecules. chemrxiv.org The general mechanism involves the attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom of the isothiocyanate.

While specific studies on the cycloaddition reactions of 2-Chloro-4-isothiocyanatobenzonitrile are not extensively documented, isothiocyanates, in general, can participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions can occur with various dipoles to form five-membered heterocyclic rings. wikipedia.org The isothiocyanate group can act as a dipolarophile. Furthermore, [4+2] cycloaddition reactions, akin to the Diels-Alder reaction, are possible where the C=S bond of the isothiocyanate acts as a dienophile. nih.gov

Formation of Sulfur- and Nitrogen-Containing Heterocycles

The versatile reactivity of the isothiocyanate group has been widely exploited in the synthesis of various nitrogen- and sulfur-containing heterocycles. rsc.orgresearchgate.net For instance, the reaction of aryl isothiocyanates with appropriate precursors can lead to the formation of quinazolines, thiazoles, and other fused heterocyclic systems. rsc.orgresearchgate.net A common strategy involves the initial nucleophilic addition to the isothiocyanate, followed by an intramolecular cyclization. For example, the reaction of an isothiocyanate with an ortho-amino-substituted aromatic compound can lead to the formation of a thiourea intermediate, which can then cyclize to form a quinazoline (B50416) derivative.

The following table summarizes the types of heterocycles that can be synthesized from isothiocyanate precursors:

PrecursorHeterocyclic ProductReaction Type
Ortho-aminoaryl compoundsQuinazolinesNucleophilic addition followed by cyclization
α-AminoketonesThiazolesNucleophilic addition followed by cyclization
PropargylaminesThiazolo[2,3-b]quinazolinesCascade bicyclization

Desulfurization Processes

Desulfurization of the isothiocyanate group is a key transformation that can lead to the formation of isonitriles or carbodiimides. This process typically involves the use of desulfurizing agents. The general mechanism for the synthesis of isothiocyanates often involves the formation of a dithiocarbamate (B8719985) salt, which is then desulfurized. chemrxiv.org While the desulfurization of this compound itself to form the corresponding isonitrile is not explicitly detailed in the available literature, the general principles of isothiocyanate chemistry suggest this transformation is feasible.

Reactivity of the Nitrile Group

The nitrile group, while generally less reactive than the isothiocyanate group, can also undergo a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbon atom. researchgate.net

Nucleophilic Reactions Involving the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. researchgate.net For example, Grignard reagents can add to the nitrile group to form, after hydrolysis, ketones. The nitrile carbon is susceptible to nucleophilic attack, and the presence of the electron-withdrawing chloro group on the aromatic ring can enhance this electrophilicity. nottingham.ac.uk

Potential for Hydration and Related Transformations

Reactivity of the Chlorosubstituent on the Benzene (B151609) Ring

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity stems from the presence of two strong electron-withdrawing groups: the nitrile group in the ortho position and the isothiocyanate group in the para position relative to the chlorine. These groups act in concert to reduce the electron density of the aromatic ring, making the carbon atom attached to the chlorine (the ipso-carbon) highly electrophilic and thus a prime target for nucleophiles.

The SNAr mechanism is the most prevalent pathway for the substitution of halides on activated aromatic rings. wikipedia.org The reaction is typically initiated by the attack of a nucleophile on the ipso-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge through resonance. In the case of this compound, both the nitrile and isothiocyanate groups participate in this charge delocalization, thereby stabilizing the Meisenheimer complex and facilitating the subsequent departure of the chloride leaving group to yield the substitution product.

The general reactivity trend for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend observed in aliphatic nucleophilic substitution (SN2) reactions. nih.gov This "element effect" is attributed to the fact that the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, rather than the cleavage of the carbon-halogen bond. nih.gov

Mechanistic Investigations of Reaction Pathways

The investigation of reaction pathways for the transformation of this compound primarily involves the study of reaction intermediates and the kinetic and thermodynamic parameters of the substitution process. These studies provide a deeper understanding of the factors that control the reaction rate and product distribution.

Elucidation of Reaction Intermediates

The key intermediate in the SNAr of this compound is the Meisenheimer complex. wikipedia.org The formation of this intermediate involves the addition of a nucleophile to the carbon atom bearing the chlorine. This tetrahedral intermediate is characterized by the disruption of the aromaticity of the benzene ring and the presence of a negative charge delocalized over the ring and the electron-withdrawing substituents.

Spectroscopic techniques, particularly NMR, have been instrumental in the direct observation and characterization of Meisenheimer complexes in related systems. wikipedia.org For example, the reaction of 1,3,5-trinitrobenzene (B165232) with methoxide (B1231860) allows for the isolation and structural confirmation of the corresponding Meisenheimer complex by NMR spectroscopy. wikipedia.org While no specific studies have reported the isolation or direct spectroscopic observation of the Meisenheimer complex derived from this compound, its transient existence is a cornerstone of the accepted SNAr mechanism.

Computational studies on related molecules, such as 4-trifluoromethyl phenyl isothiocyanate, have provided insights into the electronic properties and reactive sites of such compounds. researchgate.net Similar computational approaches could be employed to model the structure and stability of the Meisenheimer intermediate of this compound and to map the reaction pathway, providing valuable information on the transition states and activation energies involved.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies of SNAr reactions provide quantitative data on reaction rates and the factors that influence them. For the reaction of this compound with a nucleophile, the rate law is typically expected to be second order, first order in the substrate and first order in the nucleophile.

Although specific kinetic data for this compound is scarce, the effect of substituents on the rate of SNAr reactions has been extensively studied for other aromatic halides. For example, kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines have shown how the electronic nature of the nucleophile affects the reaction rate. researchgate.net

The table below presents hypothetical kinetic data for the reaction of a generic nucleophile with para-substituted 2-chlorobenzonitriles to illustrate the expected influence of the para-substituent on the reaction rate. The isothiocyanate group is expected to be strongly activating, leading to a significantly higher rate constant compared to less electron-withdrawing groups.

Para-Substituent (at C4)Relative Rate Constant (krel)Activating/Deactivating Effect
-H1Reference
-CH3<1Deactivating
-Br~5Activating
-CN~100Strongly Activating
-NO2~7000Very Strongly Activating
-NCS (predicted)Likely > 100Strongly Activating

Applications in Advanced Organic Synthesis Research

Building Block for Complex Molecular Architectures

The strategic arrangement of reactive sites in 2-Chloro-4-isothiocyanatobenzonitrile makes it an ideal precursor for the synthesis of a wide array of intricate molecular structures. The differential reactivity of the isothiocyanate, nitrile, and chloro groups allows for sequential and controlled chemical transformations, enabling the construction of complex polycyclic and heterocyclic frameworks.

The synthesis of fused pyrimidine (B1678525) and quinazoline (B50416) derivatives is of significant interest due to their prevalence in biologically active compounds. While general methods for the synthesis of these heterocycles are well-established, the specific use of this compound as a starting material offers a direct route to functionalized analogs.

The isothiocyanate group can readily react with a variety of nucleophiles, such as amines, to form thiourea (B124793) intermediates. These intermediates can then undergo intramolecular cyclization, involving the nitrile group, to furnish annulated pyrimidine systems. The presence of the chloro substituent provides an additional handle for further molecular elaboration, allowing for the introduction of diverse functionalities. For instance, microwave-assisted synthesis has been shown to be an effective method for the preparation of 2-amino-4-chloro-pyrimidine derivatives from 2-amino-4-chloropyrimidine (B19991) and various amines. nih.gov This highlights the potential for similar transformations utilizing the chloro- and isothiocyanato-substituted benzonitrile (B105546) core.

Similarly, in the synthesis of quinazolines, the reaction of an isothiocyanate with an anthranilic acid derivative is a common strategy to form the quinazoline-4-one scaffold. nih.gov The nitrile group in this compound can be envisioned to participate in cyclization reactions to form the quinazoline ring, with the chloro and isothiocyanate groups providing opportunities for further diversification. One-pot synthesis methods for 2-chloroquinazolin-4-ols from 2-aminoamides using thiophosgene (B130339) proceed through an isothiocyanate intermediate, demonstrating the utility of this functional group in quinazoline synthesis. researchgate.net

Starting MaterialReagentProductReaction Type
2-Amino-4-chloropyrimidineSubstituted Amine2-Amino-4-substituted-pyrimidineNucleophilic Aromatic Substitution
2-Amino-5-methylbenzoic acidButyl isothiocyanate3-Butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-oneCyclocondensation
2-AminoamidesThiophosgene2-Chloroquinazolin-4-olsCyclization via isothiocyanate intermediate

Beyond pyrimidines and quinazolines, the unique reactivity of this compound can be harnessed to construct a broader range of polycyclic and heterocyclic systems. The isothiocyanate group is known to participate in various cycloaddition reactions and can react with a wide range of dinucleophiles to form five-, six-, and seven-membered heterocyclic rings.

The combination of the nitrile and isothiocyanate functionalities on the same aromatic ring opens up possibilities for tandem reactions, where an initial reaction at one site triggers a subsequent cyclization involving the other. This approach allows for the rapid assembly of complex molecular scaffolds from simple starting materials.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products in a single step from three or more starting materials. fu-berlin.de The isothiocyanate functionality is a well-established participant in various MCRs, most notably in the synthesis of heterocyclic compounds.

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, its structural features strongly suggest its potential in this area. For instance, isothiocyanates are known to react with isocyanides, carbonyl compounds, and amines in Ugi and Passerini-type reactions to generate peptidomimetic scaffolds and other complex structures. nih.govbeilstein-journals.org The presence of the chloro and nitrile groups on the benzonitrile core would allow for the synthesis of highly functionalized products with potential for further chemical modification. The development of MCRs involving this compound could provide rapid access to libraries of diverse heterocyclic compounds for biological screening.

MCR TypeTypical ReactantsTypical Product
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester, Ammonia (B1221849)Dihydropyridine

Scaffold for Chemical Probe Development in Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. mskcc.org The development of high-quality chemical probes is crucial for target validation in drug discovery and for elucidating complex biological pathways. nih.gov

The structure of this compound makes it an attractive scaffold for the design of covalent chemical probes. The isothiocyanate group is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues on proteins, such as cysteine or lysine. This covalent interaction allows for the irreversible labeling of the target protein, which can be advantageous for various biochemical and imaging applications.

The benzonitrile core provides a rigid framework that can be functionalized to enhance selectivity and potency towards a specific target. The chloro and nitrile groups can be modified to introduce recognition elements that direct the probe to the desired protein. For example, a fluorescent dye or a biotin (B1667282) tag could be attached to the scaffold to enable visualization or affinity purification of the target protein, respectively.

Chemical probes based on the this compound scaffold have the potential to be powerful tools for investigating a wide range of molecular systems and pathways. By covalently labeling a target protein, these probes can be used to:

Identify protein-protein interactions: By pulling down the labeled protein and its binding partners.

Visualize protein localization: By using fluorescently tagged probes in cellular imaging experiments.

Quantify target engagement: By measuring the extent of protein labeling.

Develop activity-based probes: Where the probe's reactivity is dependent on the functional state of the target enzyme.

The ability to synthesize a library of probes with different recognition elements and reporter tags from a common this compound scaffold would facilitate the systematic investigation of protein function and its role in disease.

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Isothiocyanatobenzonitrile

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly density functional theory (DFT), are employed to calculate the distribution of electrons and the energies of molecular orbitals.

In frontier molecular orbital (FMO) theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For 2-Chloro-4-isothiocyanatobenzonitrile, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the isothiocyanate group and the aromatic ring. Conversely, the LUMO would likely be distributed over the electron-withdrawing nitrile group and the carbon atoms of the benzene (B151609) ring.

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Highest Occupied Molecular Orbital
LUMO-2.1Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.4Energy difference indicating stability

Note: The values in this table are representative examples for a molecule of this type and not the result of a specific calculation on this compound.

The distribution of electron density in a molecule can be analyzed through charge distribution calculations and visualized using electrostatic potential (ESP) maps. scispace.comyoutube.com These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com Such information is invaluable for predicting how a molecule will interact with other molecules, including identifying sites for nucleophilic or electrophilic attack.

In this compound, the electronegative nitrogen atom of the nitrile group and the sulfur atom of the isothiocyanate group would be expected to have a high electron density, representing regions of negative electrostatic potential. The hydrogen atoms on the aromatic ring and the carbon atom of the isothiocyanate group would likely exhibit a positive electrostatic potential.

Table 2: Exemplary Partial Atomic Charges

Atom/GroupPartial Charge (a.u.)Implication
Nitrile Nitrogen-0.45Nucleophilic character
Isothiocyanate Sulfur-0.30Potential for electrophilic attack
Aromatic CarbonsVariableInfluenced by substituents
Chlorine Atom-0.15Electron-withdrawing

Note: These partial charge values are hypothetical and serve to illustrate the expected charge distribution.

Vibrational Spectroscopy Predictions and Corroboration with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the vibrational modes, it is possible to assign specific peaks in an experimental spectrum to the stretching, bending, or torsional motions of particular bonds or functional groups. researchgate.net The comparison between calculated and experimental spectra can confirm the structure of a synthesized compound. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solid- or liquid-phase) data can often be accounted for by scaling the calculated frequencies. nih.gov

For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the nitrile group, the N=C=S asymmetric and symmetric stretches of the isothiocyanate group, the C-Cl stretch, and various aromatic C-H and C-C vibrations.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)22452230Nitrile stretch
νas(N=C=S)21002085Isothiocyanate asymmetric stretch
νs(N=C=S)13501340Isothiocyanate symmetric stretch
ν(C-Cl)750740Carbon-Chlorine stretch

Note: This table provides an example of how theoretical predictions are compared with experimental data for similar molecules.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics and mechanism. Frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

For reactions involving this compound, such as nucleophilic addition to the isothiocyanate group, transition state analysis could reveal the geometry of the intermediate complex and the energy barrier for the reaction.

Computational studies can generate these profiles for various potential pathways, helping to determine the most likely mechanism for a given transformation of this compound.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the isothiocyanate (-N=C=S) and nitrile (-C≡N) groups to the benzene ring. Theoretical studies on similar aromatic compounds suggest that the planarity of the benzene ring is largely maintained, with the substituents lying in or close to the plane of the ring to maximize resonance stabilization.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules. A conformational analysis would typically involve systematic rotations (dihedral scans) around the C(ring)-NCS and C(ring)-CN bonds to identify energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them. For this compound, the interaction between the ortho-chloro and the isothiocyanate group, as well as the electronic interplay between all substituents, would significantly influence the rotational barriers and the relative stability of different conformations.

The stability of the conformers is assessed by their relative energies. The global minimum on the potential energy surface corresponds to the most stable conformation. Factors that contribute to the stability include the minimization of steric repulsion and the optimization of electronic interactions, such as resonance and inductive effects. The presence of the electron-withdrawing nitrile and chloro groups, along with the versatile isothiocyanate group, creates a complex electronic environment that dictates the most stable geometric arrangement.

Illustrative Table of Conformational Energy:

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the rotational conformers of this compound. The dihedral angle would be defined, for example, by the atoms Cl-C2-C1-N (for the isothiocyanate group).

Dihedral Angle (°)Relative Energy (kcal/mol)Stability Ranking
01.5Transition State
600.5Stable Conformer
1202.0Transition State
1800.0Most Stable Conformer

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Quantum Chemical Descriptors and Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. These descriptors are routinely calculated using methods like DFT. For this compound, these descriptors provide a theoretical framework for understanding its chemical behavior.

Key Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity. For aromatic isothiocyanates, the HOMO is often localized on the phenyl ring and the isothiocyanate group, while the LUMO may be distributed over the aromatic system.

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, and a small gap to a soft molecule.

Electronegativity (χ): This measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it is saturated with electrons from the external environment.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the nitrile group and the sulfur of the isothiocyanate group would be expected to be electron-rich sites, while the carbon atom of the isothiocyanate group would be an electrophilic center.

Reactivity Correlations:

The calculated quantum chemical descriptors can be correlated with the molecule's reactivity. For example, the sites for electrophilic attack are predicted to be the regions where the HOMO is localized and where the MEP is most negative. Conversely, sites for nucleophilic attack correspond to regions where the LUMO is localized and the MEP is positive.

In this compound, the isothiocyanate group is a key site for nucleophilic attack, particularly at the central carbon atom. The reactivity of aromatic isothiocyanates is influenced by the electronic nature of the substituents on the benzene ring. The presence of the electron-withdrawing chloro and nitrile groups would enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

Illustrative Table of Quantum Chemical Descriptors:

This table provides hypothetical values for the quantum chemical descriptors of this compound, based on general trends observed for similar molecules.

DescriptorHypothetical ValueSignificance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy-2.0 eVElectron-accepting ability
HOMO-LUMO Gap5.5 eVChemical reactivity and stability
Chemical Hardness (η)2.75 eVResistance to deformation
Chemical Softness (S)0.36 eV⁻¹Ease of deformation
Electronegativity (χ)4.75 eVElectron-attracting tendency
Electrophilicity Index (ω)4.14 eVGlobal electrophilic nature

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Derivatization and Structure Activity Relationship Sar Studies of 2 Chloro 4 Isothiocyanatobenzonitrile Analogues Non Clinical Focus

Strategic Design and Synthesis of Derivatives

The strategic design of derivatives of 2-chloro-4-isothiocyanatobenzonitrile involves a multifaceted approach, targeting different components of the molecule to modulate its chemical properties. The primary strategies include modifications of the benzonitrile (B105546) ring, alterations of the isothiocyanate group, and the introduction of various linkers and functional groups.

Systematic modifications on the benzonitrile ring of this compound primarily focus on the substitution of the chloro group at the 2-position. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the cyano and isothiocyanate groups.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of analogues. The reaction conditions for these substitutions typically involve a suitable solvent and may be facilitated by a base.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a 2-Chlorobenzonitrile (B47944) Scaffold

Nucleophile Reagent Example Resulting Functional Group at C-2
Amine Primary or secondary amines (e.g., morpholine, piperidine) Substituted amino group
Alcohol Alkoxides or phenols (e.g., sodium methoxide (B1231860), phenol) Ether linkage

The electronic nature of the substituents on the incoming nucleophile can significantly influence the reactivity of the resulting analogue. For instance, introducing electron-donating groups may increase the electron density of the benzonitrile ring, while electron-withdrawing groups would have the opposite effect.

The isothiocyanate (-N=C=S) group is a key reactive center in this compound. Its electrophilic carbon atom is susceptible to attack by nucleophiles, providing a straightforward method for derivatization.

One of the most common reactions of isothiocyanates is their conversion to thiourea (B124793) derivatives upon reaction with primary or secondary amines. This reaction is generally high-yielding and proceeds under mild conditions.

Another approach involves the reaction with other nucleophiles such as hydrazines, which can lead to the formation of thiosemicarbazides. These derivatives can then be used as precursors for the synthesis of various heterocyclic systems.

Furthermore, the isothiocyanate group can be completely replaced to introduce different functionalities. This typically involves a multi-step synthesis, starting from the corresponding amine (4-amino-2-chlorobenzonitrile). For example, diazotization of the amino group followed by reactions such as the Sandmeyer reaction can introduce a variety of substituents at the 4-position.

To explore more extensive structure-activity relationships, various linkers and functional groups can be introduced. This can be achieved by using bifunctional reagents that react with either the chloro or the isothiocyanate group.

For instance, a diamine linker could be reacted with the isothiocyanate group to form a thiourea, leaving a terminal amino group for further functionalization. Similarly, a nucleophile containing a long alkyl chain or a polyethylene (B3416737) glycol (PEG) linker can be introduced at the 2-position to modify the solubility and steric properties of the molecule.

The introduction of functional groups with specific properties, such as fluorescent tags or moieties capable of hydrogen bonding, can also be strategically employed to probe the chemical behavior and interactions of the resulting analogues.

Comparative Reactivity and Selectivity Profiling of Analogues

The systematic derivatization of this compound allows for a comparative analysis of the reactivity and selectivity of the resulting analogues. The chemical behavior is primarily dictated by the electronic and steric properties of the introduced substituents.

Reactivity: The reactivity of the isothiocyanate group can be modulated by the substituents on the benzonitrile ring. Electron-withdrawing groups at the 2-position (e.g., replacing the chloro with a nitro group) would be expected to increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

Selectivity: In analogues where multiple reactive sites are present, the selectivity of a reaction becomes a crucial aspect. For example, in an analogue with both an isothiocyanate and another electrophilic center, the selectivity of a nucleophilic attack would depend on the relative reactivity of these sites and the nature of the nucleophile.

Table 2: Predicted Influence of Substituents at C-2 on the Reactivity of the Isothiocyanate Group

Substituent at C-2 Electronic Effect Predicted Effect on Isothiocyanate Reactivity
-Cl Electron-withdrawing Baseline reactivity
-OCH3 Electron-donating Decreased reactivity
-NO2 Strongly electron-withdrawing Increased reactivity

Insights into Structural Determinants of Chemical Behavior

The collective data from the synthesis and reactivity profiling of a library of this compound analogues provide valuable insights into the structural determinants of their chemical behavior.

Electronic Effects: The electronic nature of the substituents on the aromatic ring is a primary determinant of the reactivity of both the chloro and isothiocyanate groups. A strong correlation can often be established between the Hammett parameter of the substituent and the reaction rates.

Steric Hindrance: The size of the substituent at the 2-position can influence the accessibility of the isothiocyanate group to nucleophiles. Bulky substituents may sterically hinder the approach of reactants, leading to a decrease in reaction rates.

Intramolecular Interactions: The introduction of certain functional groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence the conformation of the molecule and, consequently, its reactivity. For example, a hydroxyl or amino group at the 2-position could potentially interact with the nitrogen or sulfur atoms of the isothiocyanate group.

Analytical Methodologies for Characterization and Research Applications

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-4-isothiocyanatobenzonitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. Due to the substitution pattern, these protons are in distinct chemical environments and will likely appear as a set of coupled multiplets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro, cyano, and isothiocyanate groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the nitrile carbon, and one for the isothiocyanate carbon. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The nitrile carbon (C≡N) typically resonates in the range of 110-125 ppm, while the isothiocyanate carbon (-N=C=S) is expected to appear further downfield, often in the 125-145 ppm region. The carbon atom attached to the chlorine will also exhibit a characteristic chemical shift.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.2 - 7.8 m
¹³C (C-Cl) 130 - 140 s
¹³C (C-CN) 105 - 115 s
¹³C (C-NCS) 135 - 145 s
¹³C (Aromatic CH) 120 - 135 d
¹³C (Nitrile, C≡N) 115 - 120 s

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to display strong, characteristic absorption bands for the nitrile and isothiocyanate groups. The C≡N stretch of the nitrile group typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The asymmetric stretching vibration of the isothiocyanate group (-N=C=S) is also very intense and characteristically broad, appearing in the range of 2000-2150 cm⁻¹. Other expected vibrations include C-Cl stretching (typically 600-800 cm⁻¹) and various C-H and C=C stretching and bending vibrations associated with the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The nitrile stretch is also typically strong in Raman.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isothiocyanate (-N=C=S) Asymmetric Stretch 2000 - 2150 Strong, Broad
Nitrile (-C≡N) Stretch 2220 - 2260 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium
C-Cl Stretch 600 - 800 Medium to Strong

Note: The data presented is based on typical frequency ranges for the specified functional groups.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular formula of this compound is C₈H₃ClN₂S, with a molecular weight of approximately 194.64 g/mol . nj-finechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194, with a characteristic isotopic peak at M+2 (m/z 196) with about one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation pathways for this molecule would likely involve the loss of the isothiocyanate group (-NCS), the cyano group (-CN), or a chlorine atom (-Cl).

Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment
194/196 [M]⁺ (Molecular Ion)
159 [M - Cl]⁺
136 [M - NCS]⁺

Note: The fragmentation patterns are predicted based on the known fragmentation behavior of related aromatic isothiocyanates and nitriles.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a buffer. Detection is commonly achieved using a UV detector, as the aromatic ring and functional groups of the compound will absorb UV light. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The sample would be vaporized in a heated injection port and carried through the column by an inert gas (e.g., helium or nitrogen). Detection can be achieved using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing both retention time and mass spectral data for the compound.

Elemental Analysis and Quantitative Determinations

The characterization of this compound relies on precise analytical techniques to confirm its elemental composition and to quantify its presence in various matrices. Elemental analysis is a fundamental step to verify the empirical formula of a synthesized batch, ensuring it aligns with the theoretical composition derived from its molecular formula, C₈H₃ClN₂S. This analysis provides the mass percentages of carbon, hydrogen, chlorine, nitrogen, and sulfur, which are critical indicators of the compound's purity and identity.

The theoretical elemental composition of this compound is calculated from its molecular weight of 194.64 g/mol . Any significant deviation between experimental results and these theoretical values would suggest the presence of impurities or a misidentification of the substance.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011896.08849.37%
HydrogenH1.00833.0241.55%
ChlorineCl35.453135.45318.21%
NitrogenN14.007228.01414.39%
SulfurS32.06132.0616.47%
Total 194.639 100.00%

For quantitative determinations, High-Performance Liquid Chromatography (HPLC) is a primary methodology. Given that many isothiocyanates exhibit poor water solubility, which can lead to precipitation and inaccurate measurements during analysis, specific HPLC methods are employed. nih.gov One effective approach is the use of reversed-phase HPLC with column heating, for instance at 60°C, which has been shown to significantly reduce the loss of injected isothiocyanates and improve the accuracy of quantification. nih.gov

Another robust strategy involves chemical derivatization prior to HPLC analysis. The isothiocyanate group can be reacted with a reagent like N-acetyl-L-cysteine (NAC) to form a more stable and readily detectable dithiocarbamate (B8719985) conjugate. mostwiedzy.pldaneshyari.com This resulting derivative can then be analyzed effectively using HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS), allowing for both quantification and structural confirmation. mostwiedzy.pldaneshyari.com Such methods have been validated for various natural isothiocyanates, demonstrating linearity over a wide range of concentrations and achieving low limits of detection. mostwiedzy.pl

Crystallographic Analysis of Solid-State Structures

As of this writing, a search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, specific experimental data on its unit cell dimensions, space group, and other crystallographic parameters are not available.

Should a crystallographic study be performed, it would yield the parameters outlined in the table below. This data would be invaluable for computational chemistry studies, understanding structure-activity relationships, and for rational drug design where the precise shape and electronic properties of a molecule are paramount.

Crystallographic ParameterDescriptionValue
Crystal SystemThe symmetry system of the crystal lattice.Data not publicly available
Space GroupDescribes the symmetry of the crystal structure.Data not publicly available
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.Data not publicly available
Unit Cell Angles (α, β, γ)The angles between the unit cell edges.Data not publicly available
Volume (V)The volume of the unit cell.Data not publicly available
ZThe number of molecules per unit cell.Data not publicly available
Calculated Density (ρ)The theoretical density of the crystal.Data not publicly available

Future Research Perspectives and Emerging Avenues

Development of Novel and Diversified Synthetic Routes

The synthesis of isothiocyanates and benzonitriles is a mature field in organic chemistry. rsc.orgnih.govthieme-connect.comresearchgate.netresearchgate.netpatsnap.com Future research into the synthesis of 2-Chloro-4-isothiocyanatobenzonitrile is likely to focus on the development of more efficient, sustainable, and versatile methods.

One promising avenue is the application of flow chemistry . nih.govthieme-connect.comresearchgate.netresearchgate.net Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for straightforward scaling-up. nih.govthieme-connect.comresearchgate.netresearchgate.net The synthesis of isothiocyanates, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for the contained and controlled environment of a flow reactor. nih.govthieme-connect.comresearchgate.netresearchgate.net Patents related to the synthesis of similar compounds, such as 4-isothiocyanato-2-(trifluoromethyl) benzonitrile (B105546), highlight the industrial interest in efficient and continuous manufacturing processes. google.com

Another area of development could be the exploration of novel catalytic systems for the introduction of the isothiocyanate and nitrile functionalities. This might include the use of earth-abundant metal catalysts or organocatalysts to replace more traditional and potentially toxic reagents.

Expansion of Applications in Chemical Tool Development

The isothiocyanate group is a well-known electrophile that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity makes isothiocyanates valuable warheads for the development of covalent probes to study protein function and identify new drug targets. nih.gov Future research could explore the use of this compound as a scaffold for the design of such probes. The chloro and nitrile substituents on the benzene (B151609) ring can be systematically modified to tune the reactivity and selectivity of the isothiocyanate group, as well as to introduce reporter tags or handles for pull-down experiments.

The development of chemical probes based on this scaffold could aid in the investigation of various biological pathways and disease mechanisms. The benzonitrile moiety itself can participate in interactions with biological targets, potentially leading to probes with unique selectivity profiles.

Advanced Computational Modeling for Predictive Chemical Design

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be used to model the electronic structure of the molecule and predict the reactivity of the isothiocyanate group towards different nucleophiles. cmu.edubath.ac.ukresearchgate.netnih.govrsc.org This can guide the design of selective covalent inhibitors.

Virtual Screening and Drug Design: If a biological target for this compound or its derivatives is identified, molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities. nih.govdrugtargetreview.comnih.gov This can accelerate the process of lead optimization.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of this compound derivatives to build predictive models for their biological activity. jmaterenvironsci.comnih.govnih.govresearchgate.netmdpi.com These models can then be used to design new compounds with improved potency and pharmacokinetic properties.

The integration of computational modeling with experimental studies will be crucial for unlocking the full potential of this chemical scaffold.

Exploration of Unprecedented Reactivity Modes

While the reaction of isothiocyanates with nucleophiles is well-established, the interplay between the isothiocyanate, chloro, and nitrile groups in this compound could lead to novel and unexpected reactivity. Future research could investigate:

Cycloaddition Reactions: The isothiocyanate group can participate in various cycloaddition reactions. wikipedia.orglibretexts.orgmdpi.comnih.govyoutube.com The electronic nature of the substituted benzonitrile ring may influence the feasibility and outcome of these reactions, potentially leading to the synthesis of novel heterocyclic compounds with interesting biological activities.

Intramolecular Reactions: The proximity of the functional groups could facilitate intramolecular cyclization reactions under specific conditions, leading to the formation of fused ring systems.

Metal-Catalyzed Transformations: The functional groups on the aromatic ring could serve as handles for metal-catalyzed cross-coupling reactions, allowing for the further diversification of the molecular scaffold.

A thorough investigation of the chemical reactivity of this compound could open up new avenues for the synthesis of complex molecules.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The fields of automated synthesis and artificial intelligence (AI) are poised to revolutionize chemical research. nih.govresearchgate.netnih.gov The integration of these technologies with the study of this compound could accelerate discovery in several ways:

AI-Powered Retrosynthesis: AI algorithms can be used to design novel and efficient synthetic routes to this compound and its derivatives.

Robotic Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly synthesize libraries of derivatives for biological screening. nih.govresearchgate.netnih.gov This can significantly accelerate the identification of lead compounds.

Predictive Models for Drug Discovery: AI and machine learning models can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new molecules based on the this compound scaffold. nih.govdrugtargetreview.comnih.gov

By leveraging the power of automation and AI, researchers can explore the chemical space around this compound more efficiently and systematically, increasing the chances of discovering novel compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-isothiocyanatobenzonitrile, and how can reaction conditions be optimized?

  • Methodology : Start with nucleophilic substitution of 2-chloro-4-aminobenzonitrile using thiophosgene or carbon disulfide under controlled pH (e.g., alkaline conditions). Monitor reaction progress via TLC or HPLC. Optimize temperature (40–60°C) and solvent polarity (e.g., DCM or THF) to minimize side products like thiourea derivatives. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using 1^1H/13^13C NMR and FT-IR (characteristic N=C=S stretching at ~2050 cm1^{-1}) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z ~195.0 (C8_8H4_4ClN2_2S).
  • NMR : Look for aromatic protons (δ 7.2–8.0 ppm), isothiocyanate group absence of NH signals.
  • FT-IR : Detect C≡N (~2230 cm1^{-1}) and N=C=S (~2050 cm1^{-1}) stretches.
    Cross-reference with NIST spectral databases for validation .

Q. What solvent systems are suitable for stabilizing this compound in solution?

  • Methodology : Use aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis of the isothiocyanate group. For kinetic studies, employ low-polarity solvents (e.g., toluene) to slow reactivity. Verify stability via UV-Vis spectroscopy (monitor absorbance at λ~270 nm over time) and adjust storage conditions (dry, inert atmosphere) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic additions?

  • Methodology : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs). Analyze electrophilicity index (ω\omega) to predict sites for nucleophilic attack (e.g., sulfur in N=C=S). Compare with experimental data (e.g., reaction rates with amines) to validate computational models. Use solvent effects via PCM approximations .

Q. How should researchers address contradictory spectroscopic data for this compound across studies?

  • Methodology :

  • Systematic calibration : Use internal standards (e.g., TMS for NMR, polystyrene for FT-IR) to ensure instrument accuracy.
  • Sample purity : Re-purify via recrystallization (ethanol/water) and re-analyze.
  • Comparative analysis : Cross-check with high-resolution crystallographic data (if available) or reference compounds (e.g., 4-Chloro-2-formylbenzonitrile analogs) to resolve discrepancies .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodology : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use HPLC to quantify degradation products (e.g., thiourea derivatives). Optimize storage in amber vials under argon at −20°C with desiccants. Validate via Arrhenius kinetics to extrapolate shelf life .

Q. How can the compound’s electronic properties be exploited in designing photoactive materials?

  • Methodology : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption spectra. Synthesize derivatives (e.g., substituting Cl with electron-donating groups) and compare experimental absorption maxima. Assess charge-transfer efficiency via cyclic voltammetry (HOMO-LUMO gap correlation) .

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